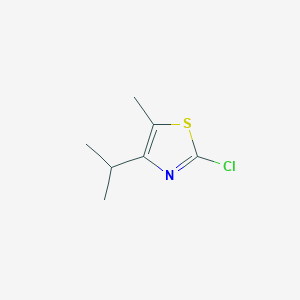

2-Chloro-4-isopropyl-5-methylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-isopropyl-5-methylthiazole is a chemical compound with the molecular formula C7H10ClNS and a molecular weight of 175.68 . It is used for research purposes .

Synthesis Analysis

The synthesis of compounds similar to this compound has been described in various studies. For instance, a process for the preparation of 2-chloro-5-chloromethyl-thiazole involves reacting a compound with a chlorinating agent . Another study discusses the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

This compound is a liquid with an organic odor . The compound has a molecular weight of 175.68 . Other physical and chemical properties such as boiling point and density are not provided in the search results.Aplicaciones Científicas De Investigación

2-Chloro-4-isopropyl-5-methylthiazole has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the polymerization of acrylonitrile, and as an inhibitor of enzymes involved in the metabolism of drugs. This compound has also been used in the synthesis of a variety of other organic compounds, such as amino acids and peptides.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .

Biochemical Pathways

Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole compounds have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Chloro-4-isopropyl-5-methylthiazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize in a laboratory setting. Additionally, it is soluble in a variety of organic solvents and is hygroscopic, meaning it absorbs water from the air. However, this compound can be toxic if inhaled or ingested, so it should be handled with caution.

Direcciones Futuras

There are a number of potential future directions for the use of 2-Chloro-4-isopropyl-5-methylthiazole in scientific research. It could be used to study the mechanism of action of drugs and their metabolic pathways. Additionally, this compound could be used to investigate the effects of drug metabolism on gene expression. Finally, this compound could be used to develop new drugs or drug delivery systems.

Métodos De Síntesis

2-Chloro-4-isopropyl-5-methylthiazole can be synthesized in a laboratory setting by reacting 2-chloro-4-methylthiazole with isopropyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces this compound and sodium bromide as byproducts. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is heated to a temperature of 60-80 °C.

Safety and Hazards

2-Chloro-4-isopropyl-5-methylthiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Propiedades

IUPAC Name |

2-chloro-5-methyl-4-propan-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-4(2)6-5(3)10-7(8)9-6/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMLWTKGEJPFDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)

![12-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2785445.png)

![Methyl (E)-4-[2-(3-fluorophenyl)-4-oxo-5,6,7,9-tetrahydro-3H-pyrimido[4,5-c]azepin-8-yl]-4-oxobut-2-enoate](/img/structure/B2785448.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide](/img/structure/B2785452.png)

![3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2785458.png)

![6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2785459.png)

![6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2785461.png)

![3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2785462.png)